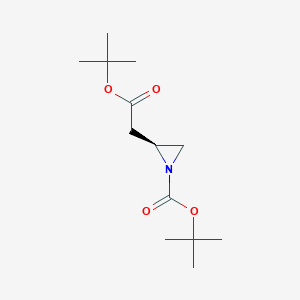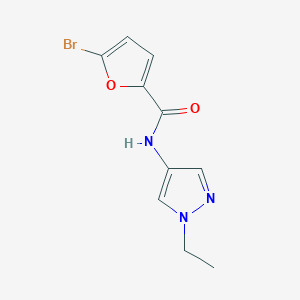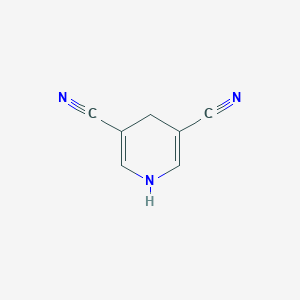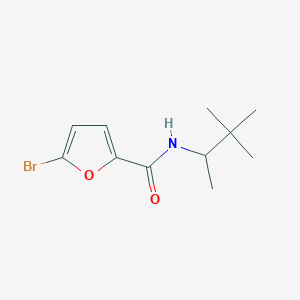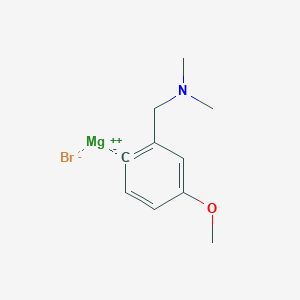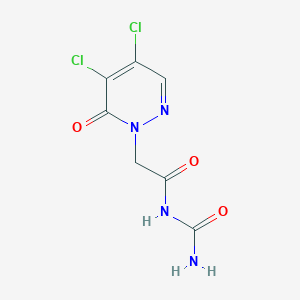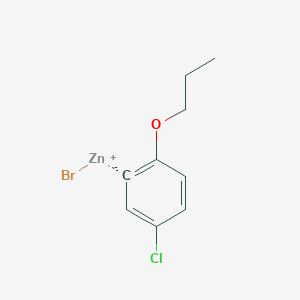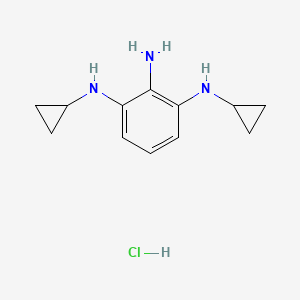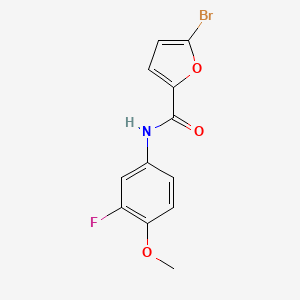
5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide is an organic compound belonging to the class of furanilides It features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 3-fluoro-4-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction conditions, are carefully controlled to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-bromo-2-fluoro-N-(3-methoxyphenyl)benzamide: This compound shares structural similarities but differs in the position and type of substituents on the aromatic ring.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furanilide with different substituents, leading to variations in chemical and biological properties.
Uniqueness
5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H9BrFNO3 |
|---|---|
分子量 |
314.11 g/mol |
IUPAC 名称 |
5-bromo-N-(3-fluoro-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrFNO3/c1-17-9-3-2-7(6-8(9)14)15-12(16)10-4-5-11(13)18-10/h2-6H,1H3,(H,15,16) |
InChI 键 |
IBESCEQCRJKPDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



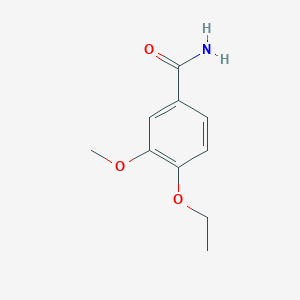
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)
